molecular formula C11H17Cl2N B1284392 N-(2-Chlorobenzyl)-2-butanamine hydrochloride CAS No. 1049773-97-8

N-(2-Chlorobenzyl)-2-butanamine hydrochloride

Cat. No. B1284392
CAS RN: 1049773-97-8
M. Wt: 234.16 g/mol
InChI Key: NRYYEXPSHPVLKU-UHFFFAOYSA-N
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Description

“N-(2-Chlorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the molecular formula C11H16ClN. It contains a benzyl group (a benzene ring attached to a CH2 group), an amine group (NH2), and a butyl group (a four-carbon alkyl chain). The “2-Chlorobenzyl” part of the name indicates that there is a chlorine atom on the second carbon of the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-chlorobenzyl chloride with 2-butanamine, followed by acidification to form the hydrochloride salt. This is a common method for the synthesis of amine salts .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a chlorine atom and a CH2-NH-Butyl group attached. The exact 3D structure would depend on the specific conformations and orientations of these groups .


Chemical Reactions Analysis

As an amine, “N-(2-Chlorobenzyl)-2-butanamine hydrochloride” would be expected to participate in typical amine reactions. These could include reactions with acids to form salts, reactions with carbonyl compounds to form imines or enamines, and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chlorobenzyl)-2-butanamine hydrochloride” would depend on its specific structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and soluble in water .

Scientific Research Applications

Pharmaceutical Research

This compound is part of a class of chemicals that can be used in the development of new pharmaceuticals. Its structure is similar to that of compounds known to exhibit biological activity, such as antimicrobial properties . Researchers can modify the chemical structure to enhance its efficacy or reduce side effects, making it a valuable starting point for drug discovery.

Biotechnology

In biotechnology, the compound can be used in enzyme inhibition studies due to its potential antimicrobial properties. It can help in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYYEXPSHPVLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586402
Record name N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-2-butanamine hydrochloride

CAS RN

1049773-97-8
Record name N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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